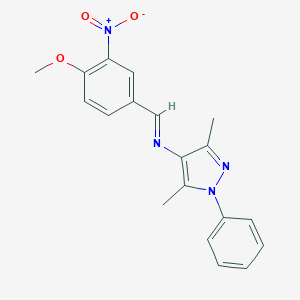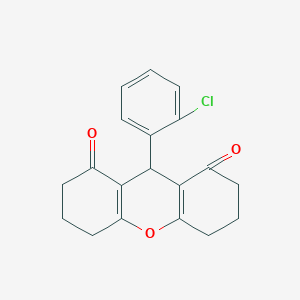
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their wide range of biological activities and medicinal applications
Vorbereitungsmethoden
The synthesis of 1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole rings through appropriate linkers and reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced techniques such as microwave irradiation and one-pot multicomponent reactions .
Analyse Chemischer Reaktionen
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or pyrazole rings are replaced by other groups.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and heterocyclic rings allow it to interact with enzymes and receptors, potentially inhibiting their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase, which are involved in bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE include other benzothiazole derivatives and pyrazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-nitrobenzothiazole have similar structures but may have different biological activities.
Pyrazole Derivatives: Compounds like 1-methyl-3-nitropyrazole and 4-nitro-1H-pyrazole have similar pyrazole rings but may differ in their reactivity and applications
Eigenschaften
Molekularformel |
C12H8N6O5S |
|---|---|
Molekulargewicht |
348.3g/mol |
IUPAC-Name |
1-methyl-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H8N6O5S/c1-16-5-8(18(22)23)10(15-16)11(19)14-12-13-7-3-2-6(17(20)21)4-9(7)24-12/h2-5H,1H3,(H,13,14,19) |
InChI-Schlüssel |
NXKVXJQUPRNLCH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B447162.png)
![4-[4-(Benzyloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B447163.png)


![2-({2-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447167.png)
![4,6-dimethyl-3-[2-methyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B447168.png)

![2-(3,4-DICHLOROPHENYL)-4-{(E)-1-[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B447173.png)

![4-Ethoxy-3-methoxybenzaldehyde [4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447175.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B447184.png)
![N-[3-(acetylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447185.png)

